3-Fluorothiobenzamide

Description

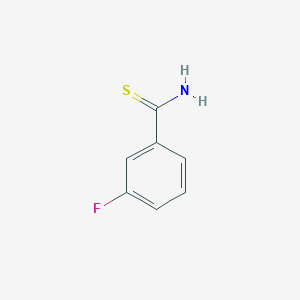

3-Fluorothiobenzamide (CAS 72505-20-5) is a fluorinated thiobenzamide derivative with the molecular formula C₇H₆FNS and a molecular weight of 153.19 g/mol . It features a fluorine atom at the meta position of the benzene ring and a thioamide (-C(=S)NH₂) functional group. The compound has a melting point of 110°C and is available at purities exceeding 95% .

It is primarily utilized in biochemical and pharmacological research, particularly in studies related to tumor suppression and apoptosis (programmed cell death) . Its structural attributes, such as the electron-withdrawing fluorine and the hydrogen-bonding capacity of the thioamide group, make it a valuable intermediate in synthesizing heterocyclic compounds and probing biological pathways .

Properties

IUPAC Name |

3-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJGEQSGAYIZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382305 | |

| Record name | 3-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72505-20-5 | |

| Record name | 3-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72505-20-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiobenzamide typically involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally include:

Temperature: Room temperature to moderate heating.

Solvents: Common solvents like dichloromethane or chloroform.

Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of starting materials and maintaining controlled reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiobenzamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluorothiobenzamide is used in several scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity. The thiol group can participate in redox reactions, influencing the compound’s biological activity. Detailed pathways and molecular targets are still under investigation in ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-Fluorothiobenzamide and analogous compounds.

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Insights

This compound vs. 3-Methylthiobenzamide’s crystal structure has been resolved, aiding in drug design, whereas fluorinated analogs like this compound are prioritized for their bioactivity in apoptosis pathways .

Positional Isomerism: 2-Fluorothiobenzamide vs. This compound

- The ortho-fluorine in 2-Fluorothiobenzamide may sterically hinder interactions with enzymes or receptors, whereas the meta-fluorine in this compound offers optimal electronic effects without steric interference .

Thioamide vs. Benzamide Derivatives

- The thioamide group (-C(=S)NH₂) in this compound provides stronger hydrogen-bonding capacity and redox activity compared to the benzamide (-C(=O)NH₂) in N-Cyclohexyl 3-fluorobenzamide. This difference influences their roles in catalysis and biological targeting .

Biological Activity

3-Fluorothiobenzamide (3-FTB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of 3-FTB, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a fluorinated derivative of thiobenzamide, characterized by the presence of a fluorine atom at the meta position relative to the amide functional group. Its chemical formula is C7H6FNS, and it possesses unique properties that can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of 3-FTB can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Fluorinated compounds often exhibit enhanced binding affinity to target enzymes due to the electronegative nature of fluorine, which can stabilize interactions with active sites.

- Antimicrobial Properties : Research indicates that derivatives of thiobenzamide possess antimicrobial activities. 3-FTB may exhibit similar properties, potentially inhibiting bacterial growth through interference with metabolic pathways.

- Anticancer Potential : Some studies suggest that thiobenzamide derivatives can induce apoptosis in cancer cells. The introduction of fluorine may enhance these effects by modifying the compound's lipophilicity and cellular uptake.

Research Findings

Recent studies have explored the biological activities of 3-FTB and related compounds.

Case Study: Antimicrobial Activity

A study conducted on various thiobenzamide derivatives, including 3-FTB, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Case Study: Anticancer Activity

In another study focusing on the anticancer potential of fluorinated thiobenzamides, including 3-FTB, researchers evaluated cell viability in various cancer cell lines. The results indicated that 3-FTB reduced cell viability significantly in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Structural Studies

Crystallographic studies have shown that the incorporation of fluorine into thiobenzamide alters its crystal packing and stability. For instance, research indicated that fluorinated derivatives exhibited less disorder in their crystal structures compared to their non-fluorinated counterparts. This structural modification may contribute to improved biological activity by enhancing solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.